4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine

CAS No.: 339107-66-3

Cat. No.: VC7194837

Molecular Formula: C21H13Cl2N3O2S

Molecular Weight: 442.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339107-66-3 |

|---|---|

| Molecular Formula | C21H13Cl2N3O2S |

| Molecular Weight | 442.31 |

| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |

| Standard InChI | InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H |

| Standard InChI Key | FODMRJLOVXRQGS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

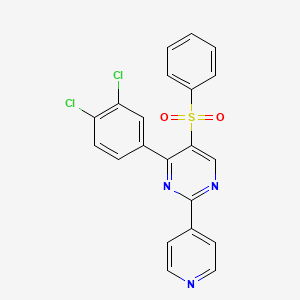

The compound’s molecular formula is C<sub>21</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S, with a molecular weight of 442.31 g/mol. Its IUPAC name, 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine, reflects the arrangement of substituents on the pyrimidine core. The SMILES notation (C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4) provides a linear representation of its connectivity, highlighting the sulfonyl group at position 5 and the dichlorophenyl moiety at position 4.

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Registry Number | 339107-66-3 |

| Molecular Formula | C<sub>21</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S |

| Molecular Weight | 442.31 g/mol |

| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |

| InChI Key | FODMRJLOVXRQGS-UHFFFAOYSA-N |

| Solubility | Not experimentally determined |

The dichlorophenyl group introduces significant electron-withdrawing effects, while the sulfonyl moiety enhances electrophilicity at adjacent positions, influencing reactivity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine involves multi-step organic transformations. A typical route begins with the construction of the pyrimidine ring via cyclocondensation reactions, followed by sequential functionalization:

-

Pyrimidine Core Formation: Condensation of a β-diketone or amidine precursor with a nitrile or urea derivative under acidic or basic conditions.

-

Electrophilic Aromatic Substitution: Introduction of the 3,4-dichlorophenyl group at position 4, leveraging the electron-deficient nature of the pyrimidine ring.

-

Sulfonylation: Reaction of a thiol intermediate with a benzenesulfonyl chloride to install the sulfonyl group at position 5.

-

Pyridinyl Incorporation: Cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the 4-pyridinyl group at position 2.

Reactivity Profile

The compound’s reactivity is dominated by:

-

Nucleophilic Substitution: The sulfonyl group (-SO<sub>2</sub>-) activates position 5 for nucleophilic attack, particularly by amines or alkoxides.

-

Coordination Chemistry: The pyridinyl nitrogen can coordinate to metal centers, forming complexes with potential catalytic or therapeutic applications.

-

Electrophilic Aromatic Substitution: The dichlorophenyl group directs incoming electrophiles to meta and para positions relative to the chlorine atoms.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

Compared to non-halogenated pyrimidines, the dichlorophenyl group in this compound significantly alters electronic density. For example:

-

Electron-Withdrawing Effects: The two chlorine atoms reduce electron density at the pyrimidine ring, slowing electrophilic substitution but enhancing oxidative stability.

-

Steric Hindrance: The 3,4-dichlorophenyl group introduces steric bulk, potentially limiting access to the pyrimidine nitrogen for protonation or coordination.

Table 2: Comparison with Analogous Pyrimidines

| Compound | Substituents | Reactivity with Nucleophiles |

|---|---|---|

| 4-Methyl-5-phenylsulfonylpyrimidine | Methyl at C4, SO<sub>2</sub>Ph at C5 | Moderate |

| 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-pyridinylpyrimidine | Dichlorophenyl, SO<sub>2</sub>Ph, pyridinyl | High (due to Cl EWG) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume